![molecular formula C16H16N6O3 B13365376 2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide](/img/structure/B13365376.png)
2-hydroxy-N-[4-methoxy-3-(1H-tetrazol-5-yl)phenyl]-4,6-dimethylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a combination of heterocyclic structures, including a tetraazole ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the tetraazole ring through a cyclization reaction of an appropriate nitrile precursor with sodium azide under acidic conditions. The pyridine ring can be synthesized via a condensation reaction involving a β-keto ester and an appropriate amine. The final coupling of the two heterocyclic systems is achieved through an amide bond formation using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC or DMP.
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Hydrogenation (H2/Pd-C), Sodium borohydride (NaBH4)
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like NaH or K2CO3
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.
科学的研究の応用
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The tetraazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N-(3-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(4-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
- N-(2-methoxyphenyl)-4-(1H-tetraazol-1-yl)benzamide
Uniqueness
N-[4-methoxy-3-(1H-tetraazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of both a tetraazole and a pyridine ring in its structure This combination provides a distinct set of chemical and biological properties that are not found in similar compounds
特性
分子式 |
C16H16N6O3 |
|---|---|
分子量 |
340.34 g/mol |
IUPAC名 |
N-[4-methoxy-3-(2H-tetrazol-5-yl)phenyl]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16N6O3/c1-8-6-9(2)17-15(23)13(8)16(24)18-10-4-5-12(25-3)11(7-10)14-19-21-22-20-14/h4-7H,1-3H3,(H,17,23)(H,18,24)(H,19,20,21,22) |
InChIキー |
HPPVDVVNKCBLLX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NC2=CC(=C(C=C2)OC)C3=NNN=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1(2H)-phthalazinone](/img/structure/B13365293.png)

![Ethyl [6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13365300.png)
![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
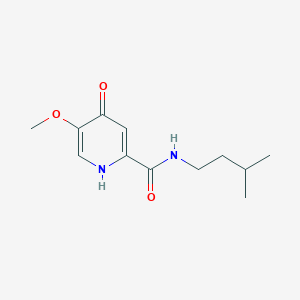
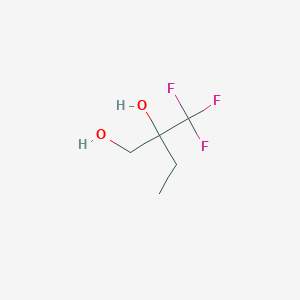
![3-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13365330.png)
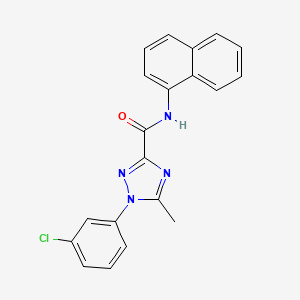
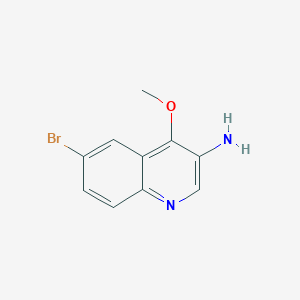
![4-hydroxy-7-methoxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide](/img/structure/B13365341.png)

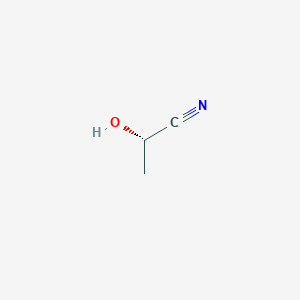
![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
![2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide](/img/structure/B13365355.png)
